An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)quinolin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)quinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)quinolin-2-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the introduction of a trifluoromethyl group can profoundly influence a molecule's physicochemical and pharmacological properties.[1] The trifluoromethyl group is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets by modulating electronic properties and lipophilicity. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-(Trifluoromethyl)quinolin-2-amine, alongside detailed experimental protocols for their determination.
Chemical Identity and Core Properties
Molecular Structure:
Table 1: Core Chemical Properties of 6-(Trifluoromethyl)quinolin-2-amine
| Property | Value | Source |
| CAS Number | 791595-93-2 | [2] |
| Molecular Formula | C₁₀H₇F₃N₂ | [2] |
| Molecular Weight | 212.17 g/mol | [2] |
| Calculated LogP | 2.8358 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 0 | [2] |
Synthesis of 6-(Trifluoromethyl)quinolin-2-amine
Proposed Synthetic Pathway:
A plausible synthetic route would involve the reaction of a suitably substituted aniline with a trifluoromethyl-containing building block to form an enamine, followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)quinolin-2-amine
Materials:
-
Substituted p-phenylenediamine
-
Ethyl 4,4,4-trifluoroacetoacetate
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Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene
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Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane
-
Ethyl acetate
Procedure:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the substituted p-phenylenediamine (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 4-6 hours, or until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Cyclization: To the crude enamine, add polyphosphoric acid (PPA) or Eaton's reagent (10 eq by weight).
-
Heat the mixture to 120-140 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 6-(Trifluoromethyl)quinolin-2-amine.
Causality Behind Experimental Choices:
-
The Dean-Stark apparatus is employed to drive the condensation reaction to completion by removing the water by-product.
-
Polyphosphoric acid or Eaton's reagent is a strong acid and dehydrating agent that facilitates the intramolecular electrophilic cyclization to form the quinoline ring system.
-
The neutralization step is crucial to quench the acid and allow for the extraction of the basic amine product into the organic phase.
Physicochemical Properties and Their Determination
Melting Point
The melting point is a fundamental property that provides an indication of the purity of a crystalline solid. While no experimental melting point for 6-(Trifluoromethyl)quinolin-2-amine has been reported, a related compound, (E)-2-(((2-Methyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol, has a reported melting point of 129-132 °C.[3]
Experimental Protocol: Melting Point Determination
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10)
-
Capillary tubes
Procedure:
-
Finely powder a small sample of the crystalline 6-(Trifluoromethyl)quinolin-2-amine.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample has melted. The melting point is reported as this range.
Solubility
The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, bioavailability, and administration routes. The quinoline core suggests a generally hydrophobic nature, while the amino group can participate in hydrogen bonding, potentially increasing solubility in polar protic solvents. The trifluoromethyl group is highly lipophilic and is expected to decrease aqueous solubility.[4]
Qualitative Solubility Profile:
It is anticipated that 6-(Trifluoromethyl)quinolin-2-amine will exhibit low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.
Experimental Protocol: Equilibrium Solubility Determination
Materials:
-
6-(Trifluoromethyl)quinolin-2-amine
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of 6-(Trifluoromethyl)quinolin-2-amine to a vial containing a known volume of the selected solvent.
-
Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with the appropriate mobile phase for HPLC analysis.
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the standard solutions and the diluted sample by HPLC.
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the sample.
Acidity/Basicity (pKa)
The pKa value(s) of a molecule are crucial for understanding its ionization state at different physiological pH values, which in turn affects its solubility, absorption, and interaction with biological targets. The quinoline nitrogen is basic, and the 2-amino group is also basic. The trifluoromethyl group is electron-withdrawing and will decrease the basicity of both nitrogen atoms. No experimental pKa value for 6-(Trifluoromethyl)quinolin-2-amine has been reported.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
Principle:
This method relies on the change in the UV-Vis absorption spectrum of the compound as its ionization state changes with pH.
Materials:
-
6-(Trifluoromethyl)quinolin-2-amine
-
A series of buffers with known pH values covering a range of at least 2 pH units above and below the estimated pKa.
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of 6-(Trifluoromethyl)quinolin-2-amine in a suitable solvent (e.g., methanol).
-
For each pH buffer, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.
-
Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.
-
Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the molecule.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined from the inflection point of the resulting sigmoidal curve.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). A calculated LogP value for 6-(Trifluoromethyl)quinolin-2-amine is 2.8358.[2]
Experimental Protocol: LogP Determination by Shake-Flask Method
Principle:
The compound is partitioned between two immiscible liquids, typically n-octanol and water, and the concentration in each phase is measured to determine the partition coefficient.
Materials:
-
6-(Trifluoromethyl)quinolin-2-amine
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a solution of the compound in either water or n-octanol.
-
Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other immiscible solvent.
-
Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the identity of a compound. While specific spectra for 6-(Trifluoromethyl)quinolin-2-amine are not available, data for the closely related isomer, 4-amino-2-methyl-7-(trifluoromethyl)quinoline, can provide valuable insights.[1]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring system. The chemical shifts and coupling patterns will be influenced by the positions of the amino and trifluoromethyl groups. The protons of the amino group will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
-
N-H stretching of the primary amine in the region of 3300-3500 cm⁻¹.
-
C=N and C=C stretching vibrations of the quinoline ring in the 1500-1650 cm⁻¹ region.
-
Strong C-F stretching vibrations of the trifluoromethyl group, typically in the 1000-1350 cm⁻¹ range.
UV-Vis Spectroscopy:
The UV-Vis absorption spectrum of quinoline derivatives typically shows multiple absorption bands in the ultraviolet region, corresponding to π → π* and n → π* electronic transitions within the aromatic system.[3] The exact position and intensity of these bands will be influenced by the substituents and the solvent.
Thermal Stability
The thermal stability of a compound is important for its handling, storage, and processing. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques for assessing thermal stability. While specific data for 6-(Trifluoromethyl)quinolin-2-amine is unavailable, related 6-amino-4-(trifluoromethyl)quinolines have been reported to have high thermal stability.[3]
Experimental Protocol: Thermal Analysis (TGA/DSC)
Apparatus:
-
Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC.
Procedure:
-
Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina).
-
Place the crucible in the TGA/DSC instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).
-
Record the weight loss as a function of temperature (TGA) and the heat flow into or out of the sample as a function of temperature (DSC).
-
The TGA curve will indicate the temperatures at which decomposition occurs, while the DSC curve will show endothermic or exothermic events such as melting, decomposition, and phase transitions.
Safety and Handling
6-(Trifluoromethyl)quinolin-2-amine is classified as a warning-level hazard. The following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. It should be stored at 4°C, protected from light.[2]
Conclusion
6-(Trifluoromethyl)quinolin-2-amine is a valuable building block in medicinal chemistry. This guide has provided an overview of its key physicochemical properties and detailed experimental protocols for their determination. While experimental data for this specific compound is limited, the provided methodologies, based on established practices for similar quinoline derivatives, offer a robust framework for researchers to characterize this and other novel compounds. A thorough understanding of these properties is fundamental to advancing the development of new and effective therapeutic agents.
References
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Rocha, I. O., Kappenberg, Y. G., Rosa, W. C., Frizzo, C. P., Zanatta, N., Martins, M. A. P., Tisoco, I., Iglesias, B. A., & Bonacorso, H. G. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives, 2021(1), 22. [Link]
-
PubChem. (n.d.). 6-Aminoquinoline. Retrieved January 22, 2026, from [Link]
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Yilmaz, D. (2019). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Artvin Coruh University Journal of Forestry Faculty, 20(1), 1-10. [Link]
